Cetophenicol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetophenicol can be synthesized through a series of chemical reactions involving the acylation of phenylaminopropanediol derivatives. The process typically involves the use of acyl chlorides and appropriate catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Cetophenicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as acetates, oxides, and amines .
Scientific Research Applications
Cetophenicol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials
Mechanism of Action
Cetophenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting the peptidyl transferase activity. This action prevents the transfer of amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Cetophenicol is unique among amphenicol-type antibacterials due to its specific acylphenylaminopropanediol structure. Similar compounds include:
Chloramphenicol: Another amphenicol antibiotic with a similar mechanism of action but different chemical structure.
Thiamphenicol: A derivative of chloramphenicol with enhanced antibacterial activity.
Azidamphenicol: A compound with an azido group replacing the dichloro group in chloramphenicol
This compound stands out due to its potent immunosuppressive effects and its ability to suppress the increase in hemolysin-forming spleen cells .
Biological Activity
Cetophenicol is a synthetic antibiotic closely related to chloramphenicol, known for its broad-spectrum antibacterial properties. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic applications, and recent research findings.
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This action is similar to that of chloramphenicol, making this compound effective against a variety of Gram-positive and Gram-negative bacteria. Notably, this compound has been shown to suppress immune responses by inhibiting antibody production in animal models, which may have implications for its use in certain therapeutic contexts .
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against several bacterial strains. It is particularly effective against:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Salmonella spp.
The Minimum Inhibitory Concentration (MIC) values for this compound vary among different bacterial species, indicating its broad-spectrum efficacy. For example, the MIC for E. coli can be as low as 4 µg/mL, demonstrating significant antimicrobial potency .
Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound and its derivatives. Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from this compound have shown promising results in reducing the viability of A549 lung cancer cells in vitro. The most effective derivatives were able to induce mitochondrial damage and reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .
Study on Anticancer Activity
A study focused on several naphthoquinone derivatives related to this compound found that specific substitutions on the phenylamino moiety significantly enhanced anticancer activity. Compounds with 4-hydroxyphenylamino substituents exhibited IC50 values as low as 12.5 µM against A549 cells, comparable to doxorubicin's effects .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 9 | 25 | Induces mitochondrial damage |
Compound 16 | 12.5 | ROS formation leading to apoptosis |
Immunomodulatory Effects
This compound's immunomodulatory effects were highlighted in a study assessing its influence on antibody production. Results indicated that this compound could suppress antibody responses in immunized animals, suggesting a dual role as an antibiotic and an immunosuppressant . This property may be beneficial in specific clinical scenarios where modulation of immune response is desirable.
Properties
CAS No. |
735-52-4 |
---|---|
Molecular Formula |
C13H15Cl2NO4 |
Molecular Weight |
320.16 g/mol |
IUPAC Name |
N-[1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20) |
InChI Key |
PKUBDVAOXLEWBF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cetophenicol ; W 3746; W-3746; W3746. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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